
1-Cyano-2-(hydroxymethyl)guanidine
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Overview
Description
1-Cyano-2-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C₃H₆N₄O It is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(hydroxymethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of cyanamide with formaldehyde and ammonium chloride under controlled conditions. The reaction typically proceeds as follows: [ \text{NH}_2\text{CN} + \text{CH}_2\text{O} + \text{NH}_4\text{Cl} \rightarrow \text{C}_3\text{H}_6\text{N}_4\text{O} + \text{H}_2\text{O} + \text{NH}_3\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 1-Cyano-2-carboxyguanidine.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 1-Amino-2-(hydroxymethyl)guanidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 1-Cyano-2-carboxyguanidine
Reduction: 1-Amino-2-(hydroxymethyl)guanidine
Substitution: Various substituted guanidines depending on the reagents used
Scientific Research Applications
1-Cyano-2-(hydroxymethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(hydroxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The cyano group can participate in nucleophilic addition reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Cyano-3-(hydroxymethyl)guanidine
- 1-Cyano-2-methylguanidine
- 1-Cyano-2-(ethoxymethyl)guanidine
Comparison: 1-Cyano-2-(hydroxymethyl)guanidine is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.
Properties
CAS No. |
13101-26-3 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-2-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-6-3(5)7-2-8/h8H,2H2,(H3,5,6,7) |
InChI Key |
XFIZJENETBUYNB-UHFFFAOYSA-N |
SMILES |
C(N=C(N)NC#N)O |
Isomeric SMILES |
C(/N=C(\N)/NC#N)O |
Canonical SMILES |
C(N=C(N)NC#N)O |
34378-54-6 13101-26-3 |
|
Origin of Product |
United States |
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